molecular formula C9H10N2O3 B15239668 5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid

5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15239668
M. Wt: 194.19 g/mol
InChI Key: OFVMAEOOYHMASG-UHFFFAOYSA-N
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Description

5-{Bicyclo[310]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid is a compound with a unique bicyclic structure It is characterized by the presence of a bicyclo[310]hexane ring fused to an oxadiazole ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This (3 + 2) annulation process is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: The compound’s stability and reactivity make it useful in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism by which 5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or activating their functions. The oxadiazole ring can participate in hydrogen bonding and other interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{Bicyclo[3.1.0]hexan-3-yl}-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the oxadiazole ring and carboxylic acid group, which confer distinct chemical properties and reactivity. These features make it particularly valuable for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

5-(3-bicyclo[3.1.0]hexanyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c12-9(13)7-10-8(14-11-7)6-2-4-1-5(4)3-6/h4-6H,1-3H2,(H,12,13)

InChI Key

OFVMAEOOYHMASG-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CC(C2)C3=NC(=NO3)C(=O)O

Origin of Product

United States

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